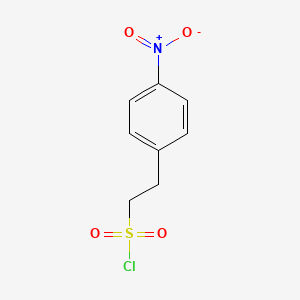

2-(4-nitrophenyl)ethanesulfonyl Chloride

Description

2-(4-nitrophenyl)ethanesulfonyl chloride is a crystalline solid at room temperature, recognized in synthetic chemistry as a valuable intermediate. Its molecular structure, featuring a sulfonyl chloride group attached to an ethyl linker which is in turn connected to a para-substituted nitrophenyl ring, provides a platform for diverse chemical transformations.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 80259-15-0 | lookchem.compharmaffiliates.comchemicalbook.com |

| Molecular Formula | C₈H₈ClNO₄S | lookchem.compharmaffiliates.comuni.lu |

| Molecular Weight | 249.67 g/mol | lookchem.compharmaffiliates.com |

| Melting Point | 81.5-83 °C | lookchem.com |

| Predicted XlogP | 2.3 | uni.lu |

Sulfonyl chlorides (R-SO₂Cl) are a well-established class of organic compounds characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and an organic substituent (R). They are primarily employed as sulfonylating agents, reacting with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. magtech.com.cn This reactivity makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, and dyes. solubilityofthings.comnih.gov

This compound belongs to this class but is distinguished by its composite 'R' group. Unlike simple aliphatic sulfonyl chlorides such as ethanesulfonyl chloride or aromatic variants like 4-nitrobenzenesulfonyl chloride, it incorporates both aliphatic and aromatic features. solubilityofthings.comsigmaaldrich.com The ethyl spacer separates the reactive sulfonyl chloride center from the aromatic ring system, which modulates its steric and electronic properties compared to its purely aromatic counterparts. The general reactivity of the sulfonyl chloride group is preserved, allowing it to participate in the characteristic nucleophilic substitution reactions of its class. mdpi.com

The synthetic utility of this compound is derived from the distinct and synergistic roles of its two primary structural components: the 4-nitrophenyl group and the ethanesulfonyl chloride group.

The nitrophenyl moiety is dominated by the powerful electron-withdrawing nature of the nitro (-NO₂) group. ontosight.ai This electronic effect has several important consequences for synthetic design:

Activation of the Sulfonyl Chloride: The nitro group's strong inductive and resonance effects withdraw electron density from the entire molecule, making the sulfur atom of the sulfonyl chloride group more electrophilic. This enhances its reactivity toward nucleophiles compared to non-nitrated analogues.

Modification of Derivative Properties: When incorporated into a larger molecule, the nitrophenyl group can influence biological activity and physical properties. researchgate.net

Latent Functionality: The nitro group is a versatile functional group that can be readily reduced to an amino group (-NH₂). nih.govresearchgate.net This transformation provides a synthetic handle for further elaboration, allowing for the introduction of new functionalities and the construction of complex nitrogen-containing compounds.

Use in Protecting Group Strategies: The 4-nitrophenyl group is a key component in certain protecting groups, such as the nosyl group in 4-nitrobenzenesulfonyl chloride. guidechem.com Derivatives containing this moiety can often be cleaved under specific, mild conditions. For instance, hydrolysis of 4-nitrophenyl esters or carbonates releases 4-nitrophenol, which ionizes in basic conditions to the intensely yellow 4-nitrophenolate (B89219) anion, allowing for easy spectroscopic monitoring of the reaction's progress. emerginginvestigators.orgwikipedia.org

The ethanesulfonyl chloride moiety contains the primary reactive center of the molecule.

Electrophilic Sulfur Center: The sulfonyl chloride group (-SO₂Cl) serves as a potent electrophile. It readily undergoes nucleophilic substitution reactions with a wide array of nucleophiles, most commonly amines (to form sulfonamides) and alcohols (to form sulfonate esters). magtech.com.cn

Aliphatic Spacer: The ethane (B1197151) linker provides flexibility and separates the sulfonyl chloride group from the steric bulk and electronic system of the phenyl ring. This separation can be crucial in directing the outcome of reactions and influencing the final conformation of the product molecule. The chemistry of ethanesulfonyl chloride itself demonstrates the utility of this functional group in introducing the ethylsulfonyl moiety into various structures. solubilityofthings.com

In concert, these two moieties make this compound a strategically designed reagent. It offers the reliable reactivity of a sulfonyl chloride, enhanced by the electronic activation of a nitro group, while also providing a secondary site (the nitro group itself) for subsequent chemical modification.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c9-15(13,14)6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUFMYFBIXFCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCS(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center

The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the synthetic utility of sulfonyl chlorides, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Nucleophilic substitution at a sulfonyl sulfur center is generally understood to proceed through one of two primary mechanisms: a concerted SN2-type displacement or a stepwise addition-elimination (A-E) pathway. nih.gov In the SN2 mechanism, the nucleophile attacks the sulfur atom, and the leaving group (chloride) departs in a single, concerted step, passing through a single transition state. mdpi.com The addition-elimination mechanism involves the initial formation of a pentacoordinate sulfurane intermediate, which then collapses to products by expelling the leaving group.

For reactions involving sulfonyl chlorides, the specific pathway is influenced by factors such as the nature of the nucleophile and the substituents on the sulfonyl group. mdpi.com Generally, substitution reactions at the sulfonyl sulfur are discussed in terms of a concerted SN2-type displacement, which may involve a "tighter" or "looser" transition state depending on the specific reactants. nih.gov

A powerful method for probing the mechanism of nucleophilic substitution at the sulfonyl sulfur is the investigation of isotopic exchange reactions. The chloride-chloride exchange reaction in arenesulfonyl chlorides has been studied experimentally using radio-labeled chloride ions (e.g., Et₄N³⁶Cl). nih.govmdpi.com These studies have determined the second-order rate constants and activation parameters for a variety of substituted arenesulfonyl chlorides. nih.govmdpi.com

The data from these isotopic exchange studies strongly support a synchronous, concerted SN2 mechanism for the chloride-chloride exchange. mdpi.com Density Functional Theory (DFT) calculations corroborate these experimental findings, showing a double-well potential energy surface with a single transition state, which is characteristic of an SN2 process. mdpi.com This contrasts with analogous fluoride exchange reactions, which have been shown to occur via the addition–elimination mechanism, involving the formation of a difluorosulfurandioxide intermediate. mdpi.com

The rate of nucleophilic substitution on the sulfonyl sulfur is highly sensitive to the electronic nature of substituents on the aromatic ring. For 2-(4-nitrophenyl)ethanesulfonyl chloride, the key substituent is the 4-nitro group on the phenyl ring. Electron-withdrawing groups, such as the nitro group, increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack. nih.govmdpi.com Conversely, electron-donating substituents slow the reaction down. nih.govmdpi.com

Kinetic studies on a series of para- and meta-substituted arenesulfonyl chlorides in the chloride exchange reaction demonstrated a clear trend: electron-attracting substituents increase the reaction rate, while electron-donating ones decrease it. nih.govmdpi.com For example, a 3-CF₃ substituted arenesulfonyl chloride (an electron-withdrawing group) reacts about 10 times faster than the unsubstituted benzenesulfonyl chloride. nih.gov In contrast, a 4-Me₂N substituted compound (an electron-donating group) reacts 12 times slower. nih.gov

This relationship can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). The chloride exchange rates for 11 different sulfonyl chlorides with para- and meta-substituents followed the Hammett equation, yielding a positive ρ-value of +2.02. nih.govmdpi.com The positive ρ-value confirms that the reaction is favored by electron-withdrawing substituents that can stabilize the developing negative charge in the transition state. The strong electron-withdrawing nature of the 4-nitro group (σ = +0.78) in this compound would therefore be expected to significantly enhance its reactivity towards nucleophiles compared to an unsubstituted analogue.

Table 1: Effect of Substituents on Chloride Exchange Reaction Rates in Arenesulfonyl Chlorides Data sourced from studies on arenesulfonyl chlorides, illustrating the principle applicable to this compound.

| Substituent (at para-position) | Substituent Constant (σ) | Relative Rate (k/k₀) |

| -NMe₂ | -0.66 | ~0.08 |

| -H | 0.00 | 1.00 |

| -Me | -0.17 | ~0.5 |

| -CF₃ (at meta-position) | +0.43 | ~10 |

| -NO₂ | +0.78 | Significantly > 10 |

This is an interactive table. The relative rates are illustrative based on reported trends. nih.govmdpi.com

Computational chemistry, particularly DFT calculations, has been instrumental in elucidating the mechanistic details of nucleophilic substitution at sulfonyl centers. mdpi.com For the chloride-chloride exchange reaction in benzenesulfonyl chloride and its substituted analogues, calculations have revealed that the reaction proceeds through an initial ion-dipole complex between the chloride anion and the sulfonyl chloride. mdpi.com This complex then transforms into a single transition state where the incoming and outgoing chloride ions are equidistant from the sulfur atom, consistent with an SN2 pathway. mdpi.com

These computational models allow for the detailed examination of geometric parameters, such as bond lengths and angles, in the transition state. mdpi.com For instance, in the transition state for the chloride exchange in benzenesulfonyl chloride, the Cl-S-Cl axis is perpendicular to the plane of the aromatic ring. mdpi.com The reliability of these calculations is supported by the good correlation between calculated relative rate constants and activation parameters and the experimental kinetic data. mdpi.com More recent advances in computational chemistry utilize machine learning approaches to predict transition state structures much more rapidly than traditional quantum chemistry techniques, which could further aid in designing new reactions and catalysts. mit.edu

Kinetics and Mechanistic Pathways (SN2 vs. Addition-Elimination)

Reactions Involving the Alpha-Carbon of the Ethanesulfonyl Moiety

The presence of the strongly electron-withdrawing sulfonyl group (-SO₂Cl) significantly increases the acidity of the protons on the adjacent carbon atom (the α-carbon). This facilitates the formation of α-sulfonyl carbanions, which are versatile intermediates in organic synthesis. researchgate.net

Alpha-sulfonyl carbanions are typically generated by treating the sulfonyl compound with a strong base, which deprotonates the α-carbon. The resulting carbanion is stabilized by the adjacent sulfonyl group, which can delocalize the negative charge through its electron-withdrawing inductive and resonance effects. researchgate.net In the case of this compound, the acidity of the α-protons is further enhanced by the electron-withdrawing 4-nitrophenyl group.

Once formed, these carbanions are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. researchgate.net A key reaction of α-sulfonyl carbanions is their alkylation with electrophiles such as alkyl halides. researchgate.net This provides a powerful method for extending the carbon chain and introducing new functional groups. The resulting alkylated sulfonyl products can then be further transformed, as the sulfonyl group itself can be removed or modified, making it a versatile synthetic handle. researchgate.net

Dehydrohalogenation Reactions

The dehydrohalogenation of this compound represents a significant, though not extensively documented, transformation. This reaction is anticipated to proceed via an E2 (elimination, bimolecular) mechanism, a concerted process where a base removes a proton and the leaving group departs simultaneously. In this specific molecule, the acidic proton is located on the carbon alpha to the sulfonyl chloride group, and the leaving group is the chloride ion.

The presence of the electron-withdrawing 4-nitrophenyl group is expected to enhance the acidity of the alpha-protons, making them more susceptible to abstraction by a base. This increased acidity facilitates the elimination reaction. The likely product of this dehydrohalogenation is 4-nitrostyrene, a valuable monomer in polymer synthesis, and sulfur dioxide, formed from the decomposition of the unstable intermediate sulfene (H₂C=SO₂).

While specific studies on the dehydrohalogenation of this compound are not prevalent in the reviewed literature, the reaction can be compared to the well-documented dehydrobromination of 2-(4-nitrophenyl)ethyl bromide. In the presence of a base like triethanolamine, 2-(4-nitrophenyl)ethyl bromide readily eliminates hydrogen bromide to yield 4-nitrostyrene. This analogous reaction supports the predicted outcome for the dehydrohalogenation of the corresponding sulfonyl chloride.

The general mechanism for the base-induced dehydrohalogenation of this compound is depicted in the following scheme:

Scheme 1: Proposed E2 Dehydrohalogenation Mechanism

| Step | Description |

| 1 | A base abstracts a proton from the carbon adjacent to the sulfonyl chloride group. |

| 2 | Simultaneously, the electrons from the C-H bond shift to form a C=C double bond. |

| 3 | The chloride ion departs as the leaving group, leading to the formation of an unstable sulfene intermediate. |

| 4 | The sulfene intermediate rapidly decomposes to sulfur dioxide and 4-nitrostyrene. |

Electrophilic and Radical Reactivity

Electrochemical Reduction Mechanisms and Dissociative Electron Transfer

The electrochemical reduction of aryl sulfonyl chlorides, including analogs of this compound, has been a subject of detailed investigation. These studies reveal that the reduction process is not straightforward and often involves complex mechanisms, including dissociative electron transfer (ET).

Research on the electrochemical reduction of a series of substituted arenesulfonyl chlorides has shown that the mechanism is highly dependent on the nature of the substituent on the aromatic ring. For arenesulfonyl chlorides with electron-withdrawing groups, such as the 4-nitro group, a "sticky" dissociative electron transfer mechanism is operative. rsc.org In this mechanism, a concerted electron transfer leads to the formation of a radical/anion cluster as an intermediate before the molecule decomposes. This is in contrast to a "classical" dissociative ET where the electron transfer and bond cleavage occur simultaneously. rsc.org

The initial reduction of this compound at an electrode surface would involve the transfer of an electron to the molecule, likely targeting the sulfonyl chloride moiety due to its electrophilic nature and the presence of the good leaving group (chloride). The resulting radical anion would then undergo cleavage of the sulfur-chlorine bond.

An interesting feature of the electrochemical reduction of some arenesulfonyl chlorides is an autocatalytic mechanism. rsc.org In this process, the starting material is reduced not only at the electrode but also through a homogeneous electron transfer from the sulfinate anion, which is a product of the two-electron reduction. This can lead to a dependence of the final products on both the substrate concentration and the scan rate in voltammetric studies. rsc.org

Table 1: Proposed Electrochemical Reduction Steps for this compound

| Step | Reaction | Description |

| 1 | R-SO₂Cl + e⁻ → [R-SO₂Cl]⁻• | Initial one-electron reduction to form a radical anion. |

| 2 | [R-SO₂Cl]⁻• → R-SO₂• + Cl⁻ | Cleavage of the S-Cl bond to form a sulfonyl radical and a chloride ion. |

| 3 | R-SO₂• + e⁻ → R-SO₂⁻ | Further reduction of the sulfonyl radical to a sulfinate anion. |

| 4 | R-SO₂Cl + R-SO₂⁻ → [R-SO₂Cl]⁻• + R-SO₂• | Homogeneous electron transfer (autocatalysis). |

| Where R = 2-(4-nitrophenyl)ethyl |

Radical-Mediated Transformations

The sulfonyl chloride group in this compound can also participate in radical-mediated transformations. The sulfur-chlorine bond is susceptible to homolytic cleavage upon exposure to radical initiators or under photolytic/thermal conditions, which would generate a 2-(4-nitrophenyl)ethanesulfonyl radical.

These sulfonyl radicals can then engage in various reactions, most notably addition to unsaturated systems like alkenes and alkynes. The addition of sulfonyl radicals is a valuable method for the construction of more complex, highly functionalized sulfonyl compounds. The resulting carbon-centered radical intermediate can then be trapped by a suitable radical scavenger or undergo further transformations.

While specific studies on the radical reactions of this compound are limited, the general reactivity of sulfonyl radicals is well-established. For instance, the addition of sulfonyl radicals to aryl alkyl alkynes can lead to the formation of tetrasubstituted alkenes.

The presence of the nitro group on the phenyl ring can also influence the radical chemistry of this molecule. The nitro group is known to be a good electron acceptor and can stabilize radical intermediates through resonance. This could potentially influence the regioselectivity and stereoselectivity of any radical addition reactions involving the 2-(4-nitrophenyl)ethanesulfonyl radical.

Advanced Applications of this compound in Organic Synthesis and Derivatization Strategies

The versatile reactivity of this compound has established it as a significant building block in the field of organic synthesis. Its utility extends from the straightforward formation of sulfonamides to its participation in more complex cycloaddition reactions for the construction of heterocyclic systems. This article explores the advanced applications of this compound, focusing on its role in the synthesis of complex molecules and various derivatization strategies.

Computational and Theoretical Investigations of 2 4 Nitrophenyl Ethanesulfonyl Chloride

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an indispensable tool for elucidating the pathways of chemical reactions. For sulfonyl chlorides, a primary area of investigation is the mechanism of nucleophilic substitution at the sulfur center. Theoretical studies on analogous arenesulfonyl chlorides have been instrumental in distinguishing between possible reaction mechanisms, such as a concerted SN2-type displacement and a stepwise addition-elimination (A-E) pathway. semanticscholar.orgnih.gov

For the nucleophilic substitution reactions of 2-(4-nitrophenyl)ethanesulfonyl chloride, DFT calculations would be expected to map the potential energy surface for the approaching nucleophile. In the case of a chloride-chloride exchange reaction, studies on simpler arenesulfonyl chlorides have revealed that the reaction likely proceeds through a single transition state, which is characteristic of an SN2 mechanism. semanticscholar.orgdntb.gov.ua This transition state would feature a trigonal bipyramidal geometry around the central sulfur atom, with the incoming and outgoing chloride ions in apical positions.

The presence of the electron-withdrawing 4-nitrophenyl group is anticipated to have a significant impact on the transition state. This group stabilizes the build-up of negative charge on the sulfonyl group in the transition state through resonance and inductive effects, thereby lowering the activation energy barrier for the reaction. DFT calculations can precisely quantify this stabilization effect. The ethyl linker between the phenyl ring and the sulfonyl chloride group would separate the bulky aromatic portion from the immediate reaction center, but its conformational flexibility could influence the accessibility of the sulfur atom to the incoming nucleophile.

| Parameter | SN2 Mechanism | Addition-Elimination Mechanism |

| Pathway | Concerted, one-step process | Stepwise, two-step process |

| Key Species | Single Transition State | Hypervalent Intermediate |

| Sulfur Geometry | Trigonal bipyramidal (Transition State) | Trigonal bipyramidal (Intermediate) |

| Predicted for Chloride Exchange | Favored semanticscholar.orgnih.gov | Less Favored semanticscholar.org |

Molecular Orbital Analysis and Electronic Structure Calculations

Molecular orbital (MO) theory provides a detailed picture of the electron distribution within a molecule, which is fundamental to understanding its reactivity. For this compound, the key orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO's energy and spatial distribution are particularly important as they indicate the most likely site for nucleophilic attack.

Computational studies on the closely related 4-nitrobenzenesulfonyl chloride show that the LUMO is distributed over the entire molecule, including the SO2Cl moiety. cdnsciencepub.comresearchgate.net A crucial finding is the significant overlap between the π* orbital of the nitrophenyl group and the σ* antibonding orbital of the S-Cl bond. cdnsciencepub.comresearchgate.net This overlap is critical for facilitating the cleavage of the S-Cl bond upon electron transfer or nucleophilic attack. It is highly probable that this compound exhibits a similar electronic structure, where the 4-nitrophenyl group lowers the energy of the LUMO, making the sulfur atom more electrophilic and susceptible to nucleophilic substitution.

The introduction of the ethyl spacer would likely have a minor electronic effect compared to the powerful influence of the nitro group, but it would insulate the sulfonyl group slightly from the aromatic system. Electronic structure calculations would also reveal the partial atomic charges, confirming the electrophilic nature of the sulfur atom and the nucleofugal character of the chlorine atom.

| Orbital | Expected Characteristics for this compound | Implication for Reactivity |

| HOMO | Likely localized on the nitrophenyl ring and sulfonyl oxygen atoms. | Site of electron donation (oxidation). |

| LUMO | Distributed across the nitrophenyl ring and the SO2Cl group, with significant contribution from the S-Cl σ* orbital. cdnsciencepub.comresearchgate.net | Primary site for nucleophilic attack at the sulfur atom. |

| HOMO-LUMO Gap | Relatively small due to the extended conjugation and the electron-withdrawing nitro group. | Suggests higher reactivity compared to non-nitrated analogues. |

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry is a predictive science, capable of forecasting the outcomes of unknown reactions. By calculating activation energies for different potential pathways, the reactivity and selectivity of this compound in novel transformations can be modeled.

The Hammett equation, which relates reaction rates to substituent electronic effects, provides a framework for these predictions. Kinetic and computational studies on a series of substituted arenesulfonyl chlorides have shown a positive ρ-value for nucleophilic substitution reactions. semanticscholar.orgnih.govnih.gov This indicates that electron-withdrawing substituents, such as the 4-nitro group, accelerate the reaction by stabilizing the transition state. nih.gov Therefore, this compound is predicted to be significantly more reactive towards nucleophiles than its non-nitrated counterpart, phenylethanesulfonyl chloride.

DFT calculations can be used to explore the regioselectivity and stereoselectivity of reactions. For instance, in reactions with multifunctional nucleophiles, calculations of the transition state energies for attack at different sites can predict the major product. This predictive power is invaluable for designing new synthetic methodologies and avoiding lengthy and costly trial-and-error experimentation.

Modeling of Substituent Effects and Steric Hindrance

The reactivity of this compound is governed by a combination of electronic and steric factors. The dominant electronic influence is the strongly electron-withdrawing 4-nitro group. As established in studies of arenesulfonyl chlorides, such groups enhance the electrophilicity of the sulfur atom, making it a more favorable target for nucleophiles. nih.govbeilstein-journals.org

The ethyl group (–CH2CH2–) separating the sulfonyl chloride function from the nitrophenyl ring introduces both steric and conformational considerations. While it is an electron-donating group by induction, its effect is likely overshadowed by the powerful resonance and inductive withdrawal of the nitro group. The primary role of the ethyl spacer is steric. Although it moves the bulky aromatic ring away from the sulfur atom, the flexibility of the ethyl chain allows it to adopt various conformations. Computational modeling can determine the lowest energy conformation of the molecule and assess how the orientation of the 4-nitrophenylethyl group might sterically hinder the approach of a nucleophile to the reaction center. While this hindrance is expected to be less significant than that of an ortho-substituent directly on the ring, it could still play a role in modulating reactivity, especially with bulky nucleophiles. nih.gov

Structure Reactivity Relationship Studies

Hammett Equation and Linear Free Energy Relationships in Substituent Effects

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, provide a quantitative framework for understanding how substituents on an aromatic ring influence reaction rates and equilibria. wikipedia.orgwikipedia.orgresearchgate.net The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ (sigma) is the substituent constant that depends only on the nature and position of the substituent, and ρ (rho) is the reaction constant that depends on the reaction type and conditions. wikipedia.org

For reactions involving arenesulfonyl chlorides, such as solvolysis or nucleophilic substitution, the Hammett equation has been successfully applied. beilstein-journals.orgnih.gov Studies on the chloride-chloride exchange reaction in a series of para- and meta-substituted benzenesulfonyl chlorides yielded a positive ρ-value of +2.02. mdpi.com This positive value indicates that the reaction is accelerated by electron-withdrawing substituents. Such substituents help to stabilize the developing negative charge in the transition state of the SN2-like mechanism, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. mdpi.comyoutube.com

In the case of 2-(4-nitrophenyl)ethanesulfonyl chloride, the substituent effect of the 4-nitro group is not directly conjugated with the sulfonyl chloride reaction center. Instead, it is transmitted through a two-carbon (ethyl) bridge. This intervening alkyl chain significantly attenuates the electronic influence of the substituent. The transmission factor for a -CH₂CH₂- group is roughly the square of the factor for a single -CH₂- group (approx. 0.22), leading to a substantial reduction in the observed substituent effect. Therefore, while the 4-nitro group is strongly electron-withdrawing (σ for p-NO₂ is +0.78), its impact on the reaction rate at the sulfonyl center will be considerably less pronounced than in 4-nitrobenzenesulfonyl chloride. The expected ρ value for a reaction series based on substituted 2-phenylethanesulfonyl chlorides would be significantly smaller than that for the corresponding benzenesulfonyl chloride series.

| Substituent (p-X) | σ Value |

|---|---|

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -Cl | +0.23 |

| -CN | +0.66 |

| -NO₂ | +0.78 |

| Reaction | Solvent | Temperature (°C) | ρ Value |

|---|---|---|---|

| Isotopic Chloride Exchange | Acetonitrile | 25 | +2.02 |

| Solvolysis | 50% Acetone/Water | 25 | +0.76 |

| Solvolysis | 47.5% Ethanol/Water | 25 | +0.30 |

Stereochemical Outcomes of Reactions (e.g., Diastereoselectivity)

The sulfur atom in this compound is prochiral. While the molecule itself is achiral, its reaction with a chiral, non-racemic nucleophile can lead to the formation of diastereomeric products, with one potentially being favored over the other—a phenomenon known as diastereoselectivity. acs.org

For example, in a reaction with a chiral amine (R*-NH₂), the nucleophilic attack on the sulfur atom proceeds through two different diastereomeric transition states. The differing spatial interactions between the substituents on the chiral amine and the groups attached to the sulfur atom (the 4-nitrophenylethyl group, the two oxygen atoms, and the leaving chloride) result in transition states with different energies. The reaction pathway proceeding through the lower-energy transition state will be faster, leading to a predominance of one diastereomer in the product mixture. semanticscholar.org

While specific studies on the diastereoselectivity of this compound are not extensively documented, the principles can be inferred from related systems. For instance, the addition of sulfonyl radicals (generated from sulfonyl chlorides) to chiral alkenes can produce products with moderate to good diastereoselectivity. nih.gov Similarly, reactions of sulfonyl chlorides with chiral amines and alcohols are common methods for synthesizing chiral sulfonamides and sulfonate esters, where the stereochemical outcome is a critical aspect of the synthesis. nih.gov The degree of diastereoselectivity would be influenced by factors such as the steric bulk of the nucleophile, the reaction temperature, and the solvent used.

Influence of the Nitro Group on Electronic and Steric Parameters

The 4-nitro group is a dominant feature of the this compound molecule, profoundly influencing its reactivity through both electronic and steric effects. rsc.org

Electronic Influence: The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. It deactivates the aromatic ring towards electrophilic substitution and increases the acidity of benzylic protons through a combination of a strong negative inductive effect (-I) and a strong negative resonance effect (-M). In this molecule, the resonance effect is confined to the phenyl ring, but the powerful inductive effect is transmitted through the ethyl spacer to the sulfonyl group. This pull of electron density makes the sulfur atom more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles compared to an unsubstituted 2-phenylethanesulfonyl chloride.

Steric Influence: Steric effects relate to the spatial arrangement of atoms and the hindrance this arrangement imposes on approaching reactants. wikipedia.org The 4-nitrophenylethyl group is sterically demanding. It is significantly larger than a simple methyl or ethyl group found in common alkylsulfonyl chlorides. The free rotation around the C-C single bonds of the ethyl bridge means this bulky group can adopt various conformations, potentially shielding the sulfur atom from the approach of a nucleophile. This steric hindrance can counteract the rate-enhancing electronic effect, and the net effect on reactivity will depend on the size of the attacking nucleophile. Reactions with small nucleophiles (e.g., hydroxide) may be accelerated by the electronic effect, whereas reactions with bulky nucleophiles (e.g., di-iso-propylethylamine) could be significantly slowed by steric hindrance. The Taft equation is often used to separate these electronic (σ*) and steric (Eₛ) effects in aliphatic systems. dalalinstitute.comwikipedia.org

| Substituent | Polar Constant (σ) | Steric Constant (Eₛ) |

|---|---|---|

| -H | +0.49 | +1.24 |

| -CH₃ | 0.00 | 0.00 |

| -CH₂CH₃ | -0.10 | -0.07 |

| -C₆H₅ | +0.60 | -0.38 |

| -CH₂C₆H₅ | +0.22 | -0.38 |

Comparative Analysis with Other Arenesulfonyl and Alkylsulfonyl Chlorides

The reactivity of this compound is best understood by comparing it to both arenesulfonyl chlorides and simpler alkylsulfonyl chlorides. Kinetic studies, particularly on solvolysis reactions, show that both classes of compounds generally react through a bimolecular, SN2-type mechanism. nih.govbeilstein-journals.org

Comparison with Arenesulfonyl Chlorides: Arenesulfonyl chlorides, like p-toluenesulfonyl chloride (TsCl) and 4-nitrobenzenesulfonyl chloride, have the sulfonyl group directly attached to the aromatic ring. This allows for direct resonance and inductive effects from ring substituents. For example, 4-nitrobenzenesulfonyl chloride is significantly more reactive towards nucleophiles than benzenesulfonyl chloride due to the direct electron-withdrawing effect of the nitro group. nih.gov In this compound, the ethyl spacer insulates the sulfonyl group from the resonance effect of the nitroaromatic system, making its sulfur atom less electrophilic than that of 4-nitrobenzenesulfonyl chloride.

Comparison with Alkylsulfonyl Chlorides: As an alkylsulfonyl chloride, the primary comparison for this compound is with compounds like methanesulfonyl chloride (MsCl) and ethanesulfonyl chloride. masterorganicchemistry.com Compared to these simple analogs, the 4-nitrophenylethyl group exerts two opposing influences. Its electron-withdrawing nature increases the electrophilicity of the sulfur center, which would tend to increase the reaction rate. However, its significant steric bulk would tend to decrease the rate by hindering the approach of the nucleophile. The net reactivity relative to methanesulfonyl chloride or ethanesulfonyl chloride will therefore be a balance of these two factors and will be highly dependent on the specific reaction conditions and the nature of the nucleophile. For solvolysis in polar, protic solvents where the nucleophile (e.g., water) is small, the electronic acceleration may dominate.

| Compound | Class | Relative Rate (k_rel) |

|---|---|---|

| Methanesulfonyl Chloride | Alkyl | ~0.5 |

| Benzenesulfonyl Chloride | Arene | 1.00 |

| p-Toluenesulfonyl Chloride | Arene | 0.62 |

| p-Nitrobenzenesulfonyl Chloride | Arene | 4.52 |

| This compound | Alkyl | (No data available, expected to be influenced by competing steric and electronic effects) |

Emerging Research Frontiers and Future Directions

Catalyst Development for Enhanced Reactivity and Selectivity

Traditional methods for the synthesis and subsequent reactions of sulfonyl chlorides can be harsh and may lack selectivity. Modern research is increasingly focused on catalyst development to overcome these limitations. For sulfonyl chlorides like 2-(4-nitrophenyl)ethanesulfonyl chloride, which contains an electron-withdrawing nitro group, catalytic strategies are being explored to achieve milder reaction conditions and greater control over chemical transformations.

One promising area is the use of photocatalysis. Heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), are being investigated as a sustainable alternative to traditional methods like the Meerwein reaction, which often uses copper salts. nih.govacs.org These photocatalysts can mediate the synthesis of sulfonyl chlorides from corresponding arenediazonium salts under visible light at room temperature. nih.gov This approach shows high tolerance for various functional groups, including the nitro group present in this compound. nih.gov Transition-metal-based photocatalysts, such as tris(2,2′-bipyridine)ruthenium(II) chloride, have also been employed, though efforts are underway to replace expensive noble metals with more abundant and cost-effective alternatives. nih.gov

The development of these catalytic systems aims to improve yields, reduce waste, and allow for reactions that are not feasible with conventional thermal methods. For this compound, this could mean more efficient pathways to novel sulfonamide derivatives with potentially enhanced biological activities.

| Catalyst Type | Example | Reaction Conditions | Advantages for this compound |

| Heterogeneous Photocatalyst | Potassium Poly(heptazine imide) (K-PHI) | Visible Light, Room Temperature | High functional group tolerance (compatible with nitro group), catalyst recyclability, sustainable. nih.govacs.org |

| Homogeneous Photocatalyst | [Ru(bpy)₃]Cl₂ | Visible Light | Alternative to Meerwein reaction, potential for novel reactivity. nih.gov |

| Transition Metal Catalysts | Copper Salts (e.g., CuCl₂) | Thermal (Meerwein Reaction) | Established method, but often requires harsher conditions and can have lower yields. nih.gov |

Flow Chemistry and Continuous Synthesis Methodologies

The synthesis of sulfonyl chlorides often involves hazardous reagents and exothermic reactions, posing challenges for large-scale production in traditional batch reactors. mdpi.comnih.gov Flow chemistry, or continuous synthesis, offers a safer, more efficient, and scalable alternative. mdpi.com This methodology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. chemrxiv.org

For the production of aryl sulfonyl chlorides, automated continuous systems using multiple continuous stirred-tank reactors (CSTRs) have been developed. mdpi.comresearchgate.net These systems can safely handle corrosive reagents like chlorosulfonic acid and enable the production of multi-hundred-gram quantities with improved spacetime yield compared to batch processes. mdpi.com Another advanced approach is a metal-free, continuous flow protocol for the oxidative chlorination of thiols and disulfides using nitric acid, hydrochloric acid, and oxygen in a flow reactor. nih.govresearchgate.net This method has been successfully operated for extended periods, demonstrating high throughput and a favorable environmental impact profile, as measured by process mass intensity (PMI). nih.govresearchgate.net

The application of flow chemistry to the synthesis of this compound could significantly enhance safety and efficiency. The precise temperature control offered by flow reactors is particularly beneficial for managing the exothermic nature of chlorosulfonation reactions, leading to higher purity and yield. nih.gov

| Parameter | Batch Synthesis | Flow Chemistry / Continuous Synthesis |

| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Enhanced safety through smaller reaction volumes, superior heat exchange, and better control of exotherms. mdpi.comnih.gov |

| Scalability | Scaling up can be complex and introduce new safety challenges. | More straightforward and predictable scalability by running the system for longer durations. mdpi.com |

| Control | Less precise control over temperature, mixing, and reaction time. | Precise, real-time control over reaction parameters, leading to higher consistency and purity. researchgate.net |

| Spacetime Yield | Generally lower. | Significantly improved spacetime yield, meaning more product is made per unit volume per unit time. mdpi.com |

Exploration of Novel Reaction Pathways and Transformations

Beyond its traditional role in forming sulfonamides, research is beginning to explore novel transformations of the 2-(4-nitrophenyl)ethanesulfonyl group. The unique electronic properties conferred by the nitro group and the reactivity of the sulfonyl chloride moiety open doors to new synthetic possibilities.

An analogous compound, 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl), provides a model for potential new reaction pathways. orgsyn.org The SES group is used not only as a stable protecting group for amines but also as an activating group in a variety of transformations. orgsyn.org For example, SES-aziridines are effective substrates for ring-opening reactions, and the SES group can be used to acidify an amine nitrogen, facilitating subsequent cyclization reactions. orgsyn.org

By analogy, this compound could be used to generate novel reactive intermediates. For instance, its derivatives could participate in:

Asymmetric Aziridination: Catalytic systems could be developed to use 2-(4-nitrophenyl)ethanesulfonyl azide (derived from the sulfonyl chloride) for the asymmetric aziridination of alkenes.

Cycloaddition Reactions: The electron-withdrawing nature of the nitrophenyl group could influence the dienophilic or dipolarophilic character of molecules containing the sulfonyl moiety, enabling novel cycloaddition pathways.

Tandem Reactions: The sulfonyl chloride could be used in one-pot, multi-component reactions where it first reacts with a nucleophile, and the resulting intermediate undergoes a subsequent transformation, potentially involving the nitro group (e.g., reduction followed by cyclization).

These exploratory avenues could expand the synthetic utility of this compound far beyond its current applications, enabling the construction of new molecular architectures.

Integration with Machine Learning and AI in Synthetic Planning

Furthermore, AI models can predict the success of specific reactions, even identifying which catalysts or ligands are most likely to be effective for a given transformation. chemrxiv.org This predictive power reduces the amount of trial-and-error experimentation required in the lab. chemcopilot.com In the context of this compound, an AI tool could:

Design the most efficient synthesis of the sulfonyl chloride itself.

Predict the outcomes of its reactions with a diverse range of nucleophiles.

Suggest reaction conditions that maximize yield and minimize byproducts.

Assess proposed synthetic routes for sustainability metrics, guiding chemists toward greener chemical processes. chemcopilot.com

Additionally, specialized ML models like Quantitative Structure-Activity Relationship (QSAR) can be used to predict the biological or toxicological properties of novel compounds derived from this compound, guiding synthesis efforts toward molecules with desired characteristics. mdpi.com

| AI/ML Application | Function | Relevance to this compound |

| Retrosynthesis Planning | Proposes multi-step synthetic routes to a target molecule. researchgate.netnih.gov | Can identify novel and more efficient pathways to synthesize the compound and its derivatives. |

| Reaction Prediction | Predicts the products, yields, and optimal conditions for a given set of reactants. chemai.io | Reduces experimental effort by predicting the success of reactions involving the sulfonyl chloride. |

| Catalyst/Ligand Selection | Recommends the most effective catalysts or ligands for a specific transformation. chemrxiv.org | Accelerates the development of new catalytic reactions described in section 7.1. |

| Property Prediction (QSAR) | Estimates biological activity or toxicity based on molecular structure. mdpi.com | Guides the design of new sulfonamides with desired properties while flagging potential toxicity issues related to the nitroaromatic moiety. |

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-(4-nitrophenyl)ethanesulfonyl chloride?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, triethylamine is used to neutralize HCl byproducts during sulfonylation reactions in anhydrous dichloromethane under inert atmospheres (e.g., nitrogen) . Precipitation in cold methanol is a common purification method to isolate the product from triethylammonium chloride salts . Optimization of stoichiometry (e.g., 4.5 mmol triethylamine per 0.5 mmol precursor) and reaction duration (e.g., 48 hours) is critical for yield improvement.

Q. What safety protocols are essential when handling this compound?

Critical measures include:

- Ventilation : Use local exhaust ventilation to avoid inhalation of irritants .

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Respirators (e.g., NIOSH-approved) are required if enclosure is impractical .

- Decontamination : Immediate washing with water for skin/eye contact and use of emergency eye wash stations .

- Storage : Store in airtight containers at 2–8°C, away from moisture, oxidizers, and bases to prevent violent reactions .

Q. Which spectroscopic and analytical techniques confirm the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR validate the sulfonyl chloride group and aromatic nitro-substituent environments .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion at 239.12 g/mol) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages verify purity .

Q. How should researchers store this compound to ensure stability?

Store in sealed, moisture-free containers under dry, cool conditions (2–8°C). Incompatible with oxidizing agents (e.g., peroxides) and strong bases (e.g., NaOH); avoid humidity to prevent hydrolysis .

Advanced Research Questions

Q. What is the mechanistic role of the sulfonyl chloride group in nucleophilic substitution reactions?

The sulfonyl chloride moiety is highly electrophilic, enabling nucleophilic attack by amines, alcohols, or thiols. For example, in peptide chemistry, it reacts with amino groups to form stable sulfonamide bonds. Reaction rates depend on solvent polarity (e.g., dichloromethane enhances electrophilicity) and temperature .

Q. How do pH and temperature affect the stability of this compound?

- pH : Hydrolysis accelerates under basic conditions (pH > 9), forming sulfonic acid derivatives. Acidic or neutral buffers (pH 4–7) are preferred for aqueous reactions .

- Temperature : Decomposition occurs above 40°C; reactions should be conducted at 0–25°C. Long-term storage at -20°C is recommended for labile batches .

Q. Are there documented biological activities or enzyme interactions for derivatives of this compound?

While direct studies are limited, structurally related sulfonyl chlorides exhibit antimicrobial activity. For example, 1,3,4-thiadiazole derivatives show MIC values of 10 µg/mL against Staphylococcus aureus . Comparative

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | >100 |

Q. How can researchers resolve contradictions in reported synthetic yields?

Contradictions arise from variations in reaction conditions (e.g., solvent purity, inert atmosphere integrity). Methodological solutions include:

Q. How does this compound compare to similar sulfonyl chlorides in reactivity?

Q. What are common analytical pitfalls in characterizing this compound?

- Impurity Detection : Hydrolysis byproducts (e.g., sulfonic acids) may co-elute in HPLC; use ion-pair chromatography for separation .

- NMR Artifacts : Residual moisture in DMSO-d₆ can broaden sulfonyl chloride peaks; ensure rigorous drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.